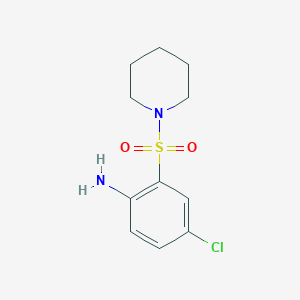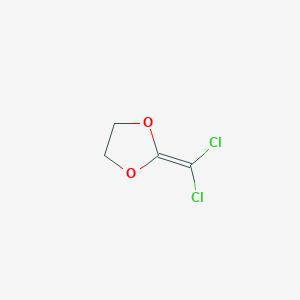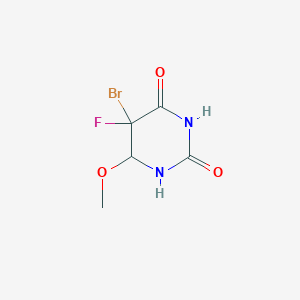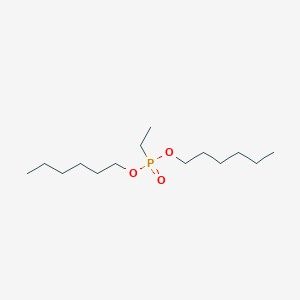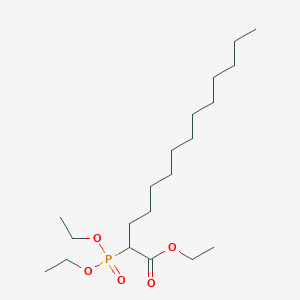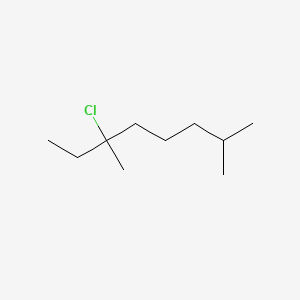![molecular formula C14H12ClNO2 B14162751 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid CAS No. 898128-45-5](/img/structure/B14162751.png)
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, which introduces a chlorine atom at the para position relative to the amino group . This reaction is highly regioselective due to the strong electron-donating nature of the amino group, which directs the chlorination to the para position.
Industrial Production Methods
Industrial production of tolfenamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common in practical applications.
Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives through standard organic reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Amidation: Amines and coupling agents such as EDCI or DCC.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, which can have different pharmacological properties and applications.
Scientific Research Applications
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Primarily used for its anti-inflammatory and analgesic properties.
Mechanism of Action
The primary mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX, the compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
Similar Compounds
- Mefenamic Acid
- Flufenamic Acid
- Niflumic Acid
Uniqueness
Compared to other fenamates, 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties. Its ability to inhibit the growth of certain cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
898128-45-5 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(4-chloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
QDNMBJXNLJFNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

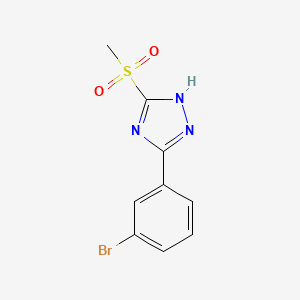
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
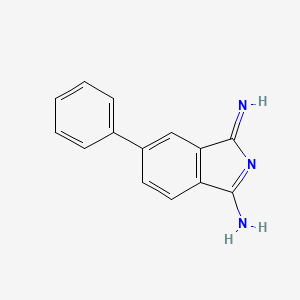
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
